2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Overview
Description
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H8ClF3O This compound features a chloro group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been shown to have analgesic effects , suggesting that this compound may interact with pain receptors or related pathways.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to have analgesic effects . These compounds likely interact with their targets, leading to changes in cellular signaling and ultimately resulting in pain relief.
Biochemical Pathways
Given the potential analgesic effects of similar compounds , it’s plausible that this compound may affect pain signaling pathways.
Result of Action
Similar compounds have been shown to have analgesic effects , suggesting that this compound may also have pain-relieving properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzaldehyde with chloroacetyl chloride in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:
Reagents: 4-(trifluoromethyl)benzaldehyde, chloroacetyl chloride, base (e.g., triethylamine), reducing agent (e.g., sodium borohydride)
Solvents: Organic solvents such as dichloromethane or ethanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of 2-chloro-1-[4-(trifluoromethyl)phenyl]ethanone.
Reduction: Formation of 1-[4-(trifluoromethyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[4-(fluoromethyl)phenyl]ethan-1-ol
- 2-Chloro-1-[4-(methyl)phenyl]ethan-1-ol
- 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethanone
Uniqueness
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl group.
Properties
IUPAC Name |
2-chloro-1-[4-(trifluoromethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEOMUNHBSIMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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